![molecular formula C12H11N3O4S B10932380 5-[(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10932380.png)
5-[(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
5-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization and subsequent reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-ETHYL-1H-PYRAZOL-5-YL)-1H-PYRROLO[2,3-B]PYRIDINE-5-YL: Shares the pyrazole moiety and has similar biological activities.
5-AMINO-PYRAZOLES: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
5-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of pyrazole and thiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H11N3O4S |
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Molecular Weight |
293.30 g/mol |
IUPAC Name |
5-[(E)-3-(1-ethylpyrazol-3-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C12H11N3O4S/c1-2-15-6-5-7(14-15)3-4-8(16)9-10(17)13-12(19)20-11(9)18/h3-6,18H,2H2,1H3,(H,13,17,19)/b4-3+ |
InChI Key |
NZWMTUXHWBVXDI-ONEGZZNKSA-N |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O |
Canonical SMILES |
CCN1C=CC(=N1)C=CC(=O)C2=C(SC(=O)NC2=O)O |
Origin of Product |
United States |
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